![molecular formula C7H7N3 B165781 Pyrazolo[1,5-a]pyridin-3-amine CAS No. 137837-55-9](/img/structure/B165781.png)
Pyrazolo[1,5-a]pyridin-3-amine
Overview
Description
Pyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another method includes the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Cyclization Strategies
Pyrazolo[1,5-a]pyridin-3-amine derivatives are commonly synthesized via cyclization reactions. For example:
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Microwave-assisted cyclization : A solvent-free method using 5-amino-1H-pyrazoles and β-dicarbonyl compounds under microwave irradiation achieves high yields (80–95%) of 6-aryl-7-aminopyrazolo[1,5-a]pyridines .
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Sonochemical synthesis : Ultrasonic irradiation of 1-amino-2(1H)-pyridine-2-imine derivatives with acetylenedicarboxylates produces polysubstituted pyrazolo[1,5-a]pyridines in 85–92% yield .
Functionalization of the Amino Group
The 3-amino group undergoes diverse transformations:
Acylation and Carboxamide Formation
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Antitubercular derivatives : Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives (e.g., 6j ) exhibit MIC values <0.002 μg/mL against drug-resistant Mycobacterium tuberculosis .
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Amide coupling : Reaction with benzylidene malononitrile under microwave conditions yields 7-aminopyrazolo[1,5-a]pyrimidines (e.g., 4a ) selectively .
Table 2: Representative Derivatives and Bioactivity
Compound | R₁ | R₂ | MIC (μg/mL) vs H37Rv |
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6a | 4-F-C₆H₄ | 3-Cl-C₆H₄ | 0.002 |
6j | 3,4-F₂-C₆H₃ | 2-Cl-C₆H₄ | 0.002 |
Oxidative Cross-Dehydrogenative Coupling (CDC)
The amino group participates in CDC reactions:
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Ethyl acetoacetate coupling : N-Amino-2-iminopyridine reacts with ethyl acetoacetate in ethanol under O₂ to form 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine (4a ) in 94% yield .
Regioselectivity in Cycloaddition Reactions
The amino group directs regioselective outcomes:
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Ultrasonic [3+2] cycloaddition : Reactions with dimethyl acetylenedicarboxylate favor pyrazolo[1,5-a]pyridines over triazolo derivatives due to steric and electronic effects .
Mechanistic Insights
Scientific Research Applications
Chemistry
- Synthesis of Heterocycles : Pyrazolo[1,5-a]pyridin-3-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique bicyclic structure allows it to participate in various chemical reactions, enabling the creation of diverse derivatives that can be tailored for specific applications .
Biology
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in studying biological pathways. For instance, it has shown potential in disrupting kinase activity, which is vital in cancer cell proliferation and inflammation .
Pharmacology
- Therapeutic Potential : The compound has been explored for its therapeutic applications in treating diseases such as cancer and infectious diseases. Its ability to inhibit critical enzymes involved in tumor growth positions it as a candidate for anticancer drug development. Studies have reported effective inhibition against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .
Anti-Cancer Properties
Recent studies have highlighted the anticancer activity of this compound derivatives. The following table summarizes the inhibitory effects on specific cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG2 | 54.25 | Inhibition of proliferation |
HeLa | 38.44 | Inhibition of proliferation |
These findings suggest that this compound could be a promising scaffold for developing novel anticancer agents .
Other Therapeutic Uses
Beyond oncology, this compound derivatives have been investigated for their potential in treating inflammatory diseases and as selective protein inhibitors. Their ability to mimic biogenic purines enhances their pharmacological profile, making them suitable candidates for drug design .
Material Science
In addition to its medicinal applications, this compound is utilized in developing new materials with unique properties. Its photophysical characteristics make it attractive for applications in optoelectronics and as a fluorophore in various industrial processes .
Case Studies and Research Insights
Several case studies illustrate the diverse applications of this compound:
- Synthesis of Antiviral Agents : Researchers have synthesized derivatives that exhibit antiviral properties against various pathogens. These compounds are being evaluated for their efficacy and safety profiles in preclinical studies .
- Development of Inhibitors : A series of pyrazolo[1,5-a]pyridine derivatives have been designed as inhibitors for specific targets like PI3K and EGFR, which are critical in cancer signaling pathways. These inhibitors have shown promising results in vitro and are undergoing further testing for clinical applications .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit mitogen-activated protein kinase 1, which plays a role in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its applications in material science and as a fluorescent probe.
Uniqueness: Pyrazolo[1,5-a]pyridin-3-amine is unique due to its specific ring fusion and the presence of an amine group, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Pyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a fused pyrazole and pyridine ring system with an amine group at the 3-position of the pyridine ring. This unique structure allows for various chemical modifications that enhance its bioactivity.
Biological Activity Overview
The biological activity of this compound has been investigated across multiple studies, revealing its potential as:
- Anticancer Agent : It acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, it can impede the transition from the G1 phase to the S phase, thereby reducing cancer cell proliferation.
- Antimicrobial Activity : The compound has shown promise in combating various infections, indicating its utility in treating infectious diseases.
- Corticotropin-Releasing Factor 1 (CRF1) Antagonist : Certain derivatives have been identified as potent antagonists of the CRF1 receptor, which is implicated in stress-related disorders. For instance, a notable compound from this class demonstrated robust oral efficacy in animal models .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound primarily inhibits CDK2 and has also been noted for its selectivity against other kinases such as Pim-1 and Flt-3. This selectivity is crucial for minimizing adverse effects associated with non-specific kinase inhibition .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy and safety profile. Key findings include:
- Substituent Effects : Modifications at various positions of the pyrazolo and pyridine rings significantly influence biological activity. For example, introducing different alkyl groups can enhance potency against specific targets like CDK2 or CRF1 .
Table 1: Summary of Biological Activities and Structure-Activity Relationships
Compound Derivative | Biological Activity | Key Findings |
---|---|---|
This compound | CDK2 Inhibition | Reduces cancer cell proliferation |
3-Dialkylamino derivatives | CRF1 Antagonism | Potent oral efficacy in stress-related disorders |
Various substituted analogs | Antimicrobial properties | Effective against multiple pathogens |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cancer Cell Line Studies : Research involving human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast carcinoma) demonstrated that certain derivatives led to significant growth inhibition and induced G1-phase arrest in MCF-7 cells .
- Kinase Selectivity Profiling : A study evaluated a series of pyrazolo derivatives against a panel of kinases, revealing that specific compounds exhibited over 95% inhibition against Pim-1 and Flt-3 at low concentrations (1 µM), highlighting their potential as targeted cancer therapies .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUPYVMUQSMZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476921 | |
Record name | Pyrazolo[1,5-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137837-55-9 | |
Record name | Pyrazolo[1,5-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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